
2-(2-(Metoxi-metoxi)-4-metilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H23BO4 and its molecular weight is 278.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Textiles Termo-Responsivos
Este compuesto se ha utilizado en el desarrollo de textiles termo-responsivos. Al injertar copolímeros aleatorios termo-responsivos en telas de algodón, los investigadores han creado materiales que pueden cambiar sus propiedades en respuesta a cambios de temperatura . Esta aplicación es particularmente prometedora para crear prendas inteligentes que se adapten a las condiciones ambientales, mejorando la comodidad y la funcionalidad.
Capacidades de Limpieza Mejoradas
Las mismas propiedades termo-responsivas se han aplicado para mejorar las capacidades de limpieza de los textiles . Las telas de algodón modificadas muestran una mejora significativa en la eficiencia de la limpieza cuando la temperatura está por debajo de la temperatura crítica de solución inferior (LCST) del copolímero injertado. Esto podría revolucionar la forma en que abordamos la eliminación de manchas y el mantenimiento de las telas.
Síntesis de Polímeros
Por último, no se puede pasar por alto el papel del compuesto en la síntesis de polímeros . Puede servir como un monómero o un agente de reticulación en la creación de nuevos polímeros con propiedades únicas, como mayor resistencia, flexibilidad o resistencia a temperaturas extremas.
Mecanismo De Acción
- The primary targets of this compound are related to angiogenesis inhibition. Specifically, it prevents the formation of new blood vessels that tumors need to grow. This process is crucial for tumor progression, as tumors rely on a steady blood supply to receive nutrients and oxygen .
Target of Action
Pharmacokinetics
- Information on absorption is not readily available. Data regarding the volume of distribution is not currently accessible. The compound binds to plasma proteins, including albumin and alpha1-acid glycoprotein, but plasma protein binding is not a significant factor in its pharmacokinetics . In vivo metabolism studies indicate that only a tiny fraction (less than 0.01%) of the administered dose is excreted unchanged in urine, while about 1% is excreted as glucuronides .
Propiedades
IUPAC Name |
2-[2-(methoxymethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-11-7-8-12(13(9-11)18-10-17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVVCEWBVYAMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



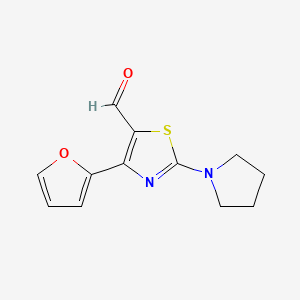
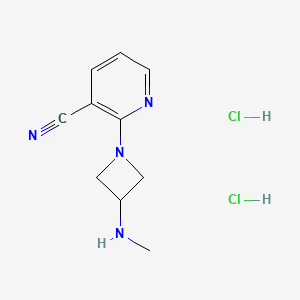


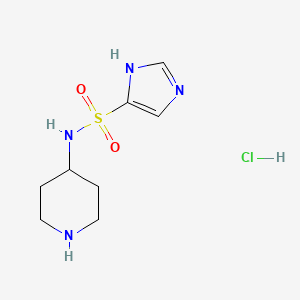
![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)

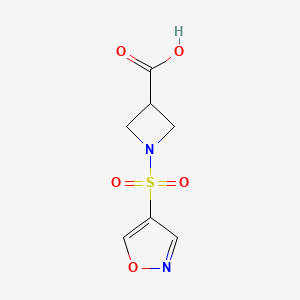
![2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide](/img/structure/B1473250.png)
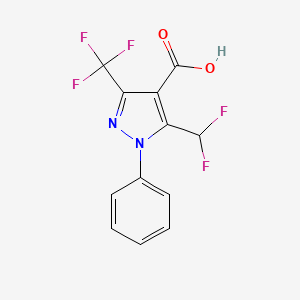
![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)

